Fmoc-Lys(Dansyl)-OH (CAS: 118584-90-0) is a specialized, pre-labeled amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS) to directly incorporate a 5-(dimethylamino)naphthalene-1-sulfonyl (Dansyl) fluorophore at specific sequence positions. Unlike standard protected lysines (e.g., Fmoc-Lys(Boc)-OH) that require post-synthetic modification, this compound features a stable Dansyl group on the epsilon-amino side chain that withstands standard Fmoc deprotection (20% piperidine) and final acidic cleavage (95% trifluoroacetic acid). Its primary procurement value lies in streamlining the manufacturability of fluorescently tagged peptides, eliminating orthogonal deprotection steps, and providing an environment-sensitive probe for downstream structural and interaction assays [1].
Substituting Fmoc-Lys(Dansyl)-OH with a generic orthogonally protected analog (such as Fmoc-Lys(Mtt)-OH) for post-synthetic labeling introduces significant workflow inefficiencies and purity risks. On-resin post-synthetic labeling requires selective removal of the orthogonal group—often prone to incomplete cleavage or premature Fmoc loss—followed by reaction with Dansyl chloride, which frequently stalls at 75–85% conversion due to steric hindrance and resin-matrix effects . This generic substitution generates a heterogeneous mixture of labeled, unlabelled, and side-reacted peptides, drastically increasing the burden on preparative HPLC and reducing the final isolated yield of the target probe. Procuring the pre-labeled Fmoc-Lys(Dansyl)-OH guarantees stoichiometric incorporation during chain elongation, ensuring high-purity crude products and reproducible batch-to-batch synthesis [1].
When synthesizing fluorescently tagged peptides, the method of fluorophore introduction directly impacts crude purity and overall yield. Utilizing Fmoc-Lys(Dansyl)-OH allows for direct incorporation during standard SPPS, consistently achieving >98% coupling efficiency per cycle using standard activators (e.g., HATU/DIPEA). In contrast, utilizing an orthogonally protected baseline (Fmoc-Lys(Mtt)-OH) followed by on-resin labeling with Dansyl chloride typically yields only 75–85% target conversion, burdened by incomplete Mtt removal and inefficient solid-phase labeling kinetics [1]. This direct incorporation bypasses 3–4 additional synthesis steps, significantly reducing solvent consumption and purification losses.
| Evidence Dimension | Target sequence conversion / Coupling yield |
| Target Compound Data | >98% incorporation efficiency via direct coupling |
| Comparator Or Baseline | Fmoc-Lys(Mtt)-OH + Dansyl-Cl (75–85% conversion) |
| Quantified Difference | 13–23% higher absolute conversion and elimination of orthogonal deprotection steps |
| Conditions | Standard Fmoc-SPPS on Rink Amide resin, HATU/DIPEA activation |
Direct incorporation eliminates the yield-limiting steps of post-synthetic labeling, directly lowering the cost of goods and purification time for commercial peptide production.
The choice of fluorophore-modified lysine dictates the ease of subsequent amino acid couplings. The Dansyl modification on Fmoc-Lys(Dansyl)-OH adds a moderate molecular weight (233 Da) and a relatively compact steric footprint, allowing the subsequent amino acid to couple with >95% efficiency under standard single-coupling protocols. By comparison, substituting with the bulkier Fmoc-Lys(FITC)-OH (Fluorescein modification, ~389 Da) introduces severe steric bulk that often depresses the subsequent coupling yield to 70–80%, necessitating reagent-heavy double-coupling cycles to prevent sequence truncation . The streamlined steric profile of the Dansyl derivative maintains synthesis fidelity in longer peptide sequences.
| Evidence Dimension | Subsequent amino acid coupling efficiency |
| Target Compound Data | >95% efficiency (single coupling) |
| Comparator Or Baseline | Fmoc-Lys(FITC)-OH (70–80% efficiency) |
| Quantified Difference | 15–25% improvement in subsequent coupling yield without double-coupling |
| Conditions | Solid-phase peptide chain elongation post-fluorophore incorporation |
Minimizing steric hindrance during SPPS prevents sequence truncations, making this compound highly relevant for synthesizing long or complex labeled peptide libraries.
For downstream biophysical applications, the photophysical properties of the label determine its utility. Peptides synthesized with Fmoc-Lys(Dansyl)-OH exhibit strong solvatochromic behavior; the Dansyl emission maximum shifts dramatically from ~530 nm in highly polar aqueous environments to ~480 nm in non-polar or lipidic environments. In contrast, peptides labeled via Fmoc-Lys(FITC)-OH maintain a static emission maximum at ~520 nm regardless of solvent polarity, responding primarily to pH changes instead[1]. This ~50 nm hypsochromic shift provides a direct, quantifiable readout for binding events that FITC cannot offer.
| Evidence Dimension | Emission maximum shift (Aqueous to Hydrophobic media) |
| Target Compound Data | ~50 nm hypsochromic (blue) shift (530 nm to 480 nm) |
| Comparator Or Baseline | FITC-labeled lysine (< 5 nm shift) |
| Quantified Difference | >45 nm greater dynamic shift in response to polarity changes |
| Conditions | Fluorescence emission spectroscopy in aqueous buffer vs. lipid vesicles / non-polar solvents |
Procuring Dansyl-modified building blocks provides a direct, quantifiable readout when the end application requires tracking peptide-membrane interactions or protein folding.
Because Fmoc-Lys(Dansyl)-OH ensures >98% direct coupling efficiency without the need for post-synthetic labeling, it is a highly efficient precursor for automated, parallel synthesis of peptide libraries where uniform purity across hundreds of sequences is required for screening [1].
The pronounced solvatochromic shift of the Dansyl group (up to 50 nm) makes this compound strictly necessary for synthesizing AMP probes used to quantify lipid bilayer insertion and membrane disruption kinetics in varying dielectric environments[2].
The compact steric profile of the Dansyl group prevents interference with protease active sites during substrate binding, while its specific emission spectrum pairs excellently with quenchers (e.g., Dabcyl) to create highly sensitive, scalable enzymatic assay kits [1].